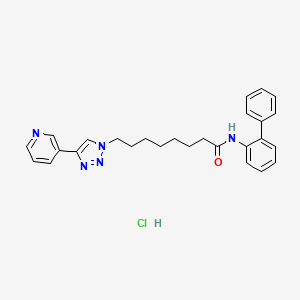

ML 352 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

High affinity and selective presynaptic choline transporter (CHT) inhibitor (Ki = 92 nM). Exhibits selectivity for CHT over dopamine, serotonin and noradrenalin transporters; acetylcholinesterase and cholineacetyltransferase; and a panel of 65 other GPCRs, ion channels and transporters.

Scientific Research Applications

1. Comparative Evaluation of Root Surface Morphology

ML 352 hydrochloride has been studied for its impact on root surface morphology, particularly after planing and conditioning with tetracycline hydrochloride. This research revealed significant removal of the smear layer and enlargement of dentinal tubules, indicating potential applications in dentistry (Mittal et al., 2014).

2. Immunomodulatory and Anti-Inflammatory Potential

The compound has been investigated for its immunomodulatory and anti-inflammatory effects in experimental models of asthma. Studies on a polyherbal preparation containing this compound showed significant reduction in inflammatory markers, suggesting potential therapeutic applications in respiratory conditions (Naqvi et al., 2018).

3. Analysis in Pharmaceutical Context

There has been research focusing on the analytical determination of this compound in pharmaceutical preparations. Techniques like micellar liquid chromatography (MLC) and high-performance liquid chromatography (HPLC) have been used to analyze the compound in various medical formulations, indicating its relevance in pharmaceutical quality control (Youngvises et al., 2003).

4. Evaluation in Controlled Clinical Settings

Clinical trials and controlled studies have been conducted to assess the effectiveness of this compound in treating specific medical conditions. For instance, its role in systemic lupus erythematosus treatment was examined in a controlled trial, highlighting its significance in clinical research (Costedoat-Chalumeau et al., 2012).

properties

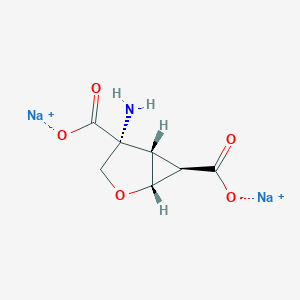

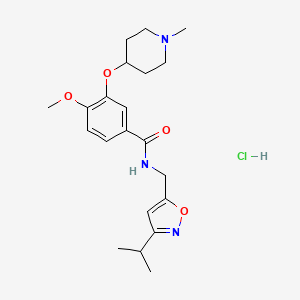

Molecular Formula |

C21H29N3O4.HCl |

|---|---|

Molecular Weight |

423.93 |

IUPAC Name |

4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride |

InChI |

InChI=1S/C21H29N3O4.ClH/c1-14(2)18-12-17(28-23-18)13-22-21(25)15-5-6-19(26-4)20(11-15)27-16-7-9-24(3)10-8-16;/h5-6,11-12,14,16H,7-10,13H2,1-4H3,(H,22,25);1H |

SMILES |

CC(C)C1=NOC(=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC3CCN(CC3)C.Cl |

synonyms |

4-Methoxy-N-[[3-(1-methylethyl)-5-isoxazolyl]methyl]-3-[(1-methyl-4-piperidinyl)oxy]benzamide hydrochloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dichloro[(2Z)-2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazinecarbothioamide copper complex](/img/structure/B1150199.png)

![N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B1150227.png)